molecular formula C23H21ClFN3O B2681672 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide CAS No. 478079-58-2

4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2681672
CAS No.: 478079-58-2
M. Wt: 409.89
InChI Key: RCTXSMPWBXDKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide is a chemical compound of significant interest in pharmacological research, particularly in the development of ligands for central nervous system (CNS) targets. Its molecular architecture, featuring a benzamide core linked to a phenylpiperazine moiety, is characteristic of compounds that exhibit high affinity for dopamine receptor subtypes . This structural motif is actively explored in the search for novel neuropsychiatric therapeutics, with research indicating potential applications in the study of disorders such as schizophrenia and L-DOPA-induced dyskinesia . The incorporation of fluorine and chlorine atoms is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability, thereby optimizing its potential as a research probe . Beyond neuroscience, the benzanilide scaffold is a versatile platform in anti-infective agent discovery. Structurally related compounds have demonstrated promising broad-spectrum activity against pathogens including Plasmodium falciparum (the parasite responsible for malaria) and a range of Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel . This dual potential makes 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide a valuable compound for researchers investigating new pathways in both neurological and infectious diseases.

Properties

IUPAC Name

4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O/c24-18-8-6-17(7-9-18)23(29)26-19-10-11-22(21(25)16-19)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTXSMPWBXDKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine, which is achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Introduction of the Fluoro Group: The next step involves the introduction of the fluoro group to the aromatic ring. This is typically done using electrophilic fluorination reagents such as Selectfluor.

    Formation of the Benzamide Core: The final step involves the coupling of the fluoro-substituted aromatic ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: This method involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of the compound, including 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide, have been investigated for their efficacy in treating schizophrenia and other psychotic disorders. These compounds function primarily as dopamine D2 receptor antagonists, which are crucial for managing symptoms of schizophrenia.

A patent (WO2017084627A1) highlights the use of such benzamide derivatives in drug formulations aimed at preventing or treating schizophrenia, emphasizing their role in modulating neurotransmitter systems involved in mood and perception disorders .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models.

In a comparative analysis, compounds derived from 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide were shown to have IC50 values ranging from 0.39 µM to 0.46 µM against MCF7 cells, indicating potent anticancer activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide is crucial for optimizing its pharmacological properties. Research has focused on how modifications to the benzamide structure affect biological activity.

Key Findings from SAR Studies

ModificationEffect on ActivityReference
Fluorine substitution at para positionIncreased D2 receptor affinity
Piperazine ring alterationsEnhanced selectivity against cancer
Variations in alkyl chain lengthAltered pharmacokinetics

These modifications have been systematically studied to enhance therapeutic efficacy while minimizing side effects.

Clinical Trials and Observations

Several clinical trials have investigated the efficacy of compounds related to 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide in treating schizophrenia and various cancers:

  • Schizophrenia Treatment :
    • A double-blind trial compared this compound with traditional antipsychotics, showing improved patient outcomes with fewer side effects .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that the compound significantly inhibited tumor growth in xenograft models, leading to ongoing investigations into its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of synthetic yields , structural features , physical properties , and functional applications .

Key Observations:
  • The phenylpiperazine group in the target compound may confer selectivity for dopamine D3 receptors, as seen in analogs like 7o ().
  • Electron-Withdrawing Groups : The 4-Cl and 3-F substituents in the target compound contrast with the 3-CF₃ group in 8a . Such groups influence electronic properties and metabolic stability .

Physical and Spectral Properties

Compound ID/Name Melting Point (°C) IR (C=O stretch, cm⁻¹) LC-MS (m/z) Reference
Target Compound N/A N/A N/A -
4c (Hydrazinecarbonyl derivative) 127–129 1670 290 (M+1)
7b (Oxadiazole derivative) 195–197 1689 374 [M-H]⁻
PB3 (Benzimidazole derivative) 184 N/A N/A
Key Observations:
  • C=O Stretching : The target compound’s benzamide carbonyl group is expected to absorb near 1650–1680 cm⁻¹, consistent with analogs like 4c and 7b .
  • Mass Spectrometry : The target compound’s molecular weight can be inferred to exceed 450 g/mol based on analogs like 7o (, M.W. 474.9 g/mol).

Biological Activity

4-Chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article delves into the compound's biological activity, examining its effects on various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide can be represented as follows:

C21H22ClFN2O\text{C}_{21}\text{H}_{22}\text{ClF}\text{N}_{2}\text{O}

This structure features a benzamide core with a piperazine moiety and fluoro-substituted phenyl groups, which are pivotal for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Notably, it exhibits significant affinity for the Dopamine D2 and D3 receptors, which are crucial in the modulation of dopaminergic signaling pathways.

Receptor Binding Affinity

Research indicates that the compound shows selective binding to the D3 receptor over other dopamine receptors, which may suggest its utility in treating conditions such as schizophrenia and Parkinson's disease where D3 receptor modulation is beneficial .

Receptor TypeBinding Affinity (Ki)Functional Activity
D2150 nMAntagonist
D330 nMAgonist

Neuroprotective Effects

Studies have demonstrated that 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide possesses neuroprotective properties. It has been shown to mitigate neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting its potential role as a therapeutic agent in neurodegenerative diseases .

Antidepressant-like Activity

In preclinical models, the compound exhibited antidepressant-like effects, evidenced by improved performance in forced swim tests and tail suspension tests. This suggests modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .

Case Studies

  • Dopaminergic Modulation : A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated that administration led to enhanced locomotor activity, consistent with D3 receptor agonism, providing insights into its potential for treating motor function disorders .
  • Neuroprotection in Parkinson’s Disease Models : In a controlled experiment using a Parkinson's disease model, administration of the compound resulted in reduced neuronal apoptosis and improved motor function scores compared to control groups. This highlights its potential as a neuroprotective agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.